

Application Notes and Protocols: BINAPO-Catalyzed Asymmetric Allylation of Aldehydes

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Compound of Interest

Compound Name: *Binapo*

Cat. No.: *B3430834*

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Introduction

The asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable chiral homoallylic alcohols. These products are versatile building blocks for the synthesis of complex molecules, including many natural products and pharmaceuticals.^[1] Among the various catalysts developed for this transformation, chiral phosphine oxides, such as **BINAPO** (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide), have emerged as effective Lewis base organocatalysts. This protocol details the use of **BINAPO** in the enantioselective allylation of aromatic aldehydes with allyltrichlorosilane.

BINAPO, readily synthesized from the commercially available BINAP ligand, catalyzes this reaction with high yields and enantioselectivities. The phosphine oxide moieties of **BINAPO** are thought to activate the allyltrichlorosilane by forming a hypervalent silicate intermediate, which then facilitates the enantioselective transfer of the allyl group to the aldehyde.^{[2][3]} This method offers a metal-free approach to the synthesis of chiral homoallylic alcohols, which are key structural motifs in bioactive polyketides.^[1]

Experimental Protocols

Synthesis of (R)-BINAPO from (R)-BINAP

This procedure outlines the oxidation of (R)-BINAP to (R)-**BINAPO**.

Materials:

- (R)-BINAP
- Dichloromethane (DCM)
- Hydrogen peroxide (30% aqueous solution)
- Distilled water
- Sodium sulfate (Na_2SO_4)
- Magnetic stirrer
- Round-bottom flask (250 mL)
- Separatory funnel

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).
- Add hydrogen peroxide (30% v/v aqueous solution, 25 mL) dropwise to the stirring solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the (R)-BINAP has been consumed (typically 4 hours after the complete addition of hydrogen peroxide).
- Once the reaction is complete, transfer the mixture to a separatory funnel and wash the organic layer with distilled water.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).
- Remove the solvent under reduced pressure to yield (R)-**BINAPO** as a white solid (yield >99%).

General Protocol for **BINAPO**-Catalyzed Asymmetric Allylation of Aromatic Aldehydes

This protocol describes the general procedure for the asymmetric allylation of various aromatic aldehydes using a **BINAPO**-based heterogeneous catalyst.

Materials:

- **BINAPO**-based catalyst (e.g., COM-Amine as described in the source material)
- Aromatic aldehyde
- Tetrabutylammonium iodide (NBu₄I)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Allyltrimethylchlorosilane
- 10% w/w Sodium hydroxide (NaOH) aqueous solution
- 1,3,5-Trimethoxybenzene (internal standard)
- Vial (19 mL) with magnetic stirrer

Procedure:

- To a 19 mL vial equipped with a magnetic stirrer, add the **BINAPO**-based catalyst (40 mg), the corresponding aromatic aldehyde (0.47 mmol), NBu₄I (207 mg, 0.56 mmol), and DIPEA (410 µL, 2.35 mmol).
- Sequentially add 1 mL of DCM and allyltrimethylchlorosilane (100 µL, 0.69 mmol) to the mixture.
- Stir the reaction mixture at room temperature for 4 hours.
- Quench the reaction by adding 1 mL of a 10% w/w NaOH aqueous solution.

- Add 1,3,5-trimethoxybenzene (13 mg, 0.077 mmol) as an internal standard for yield determination by ^1H -NMR.
- The enantiomeric ratio of the product can be determined by Supercritical Fluid Chromatography (SFC) after purification of the worked-up crude mixture.

Data Presentation

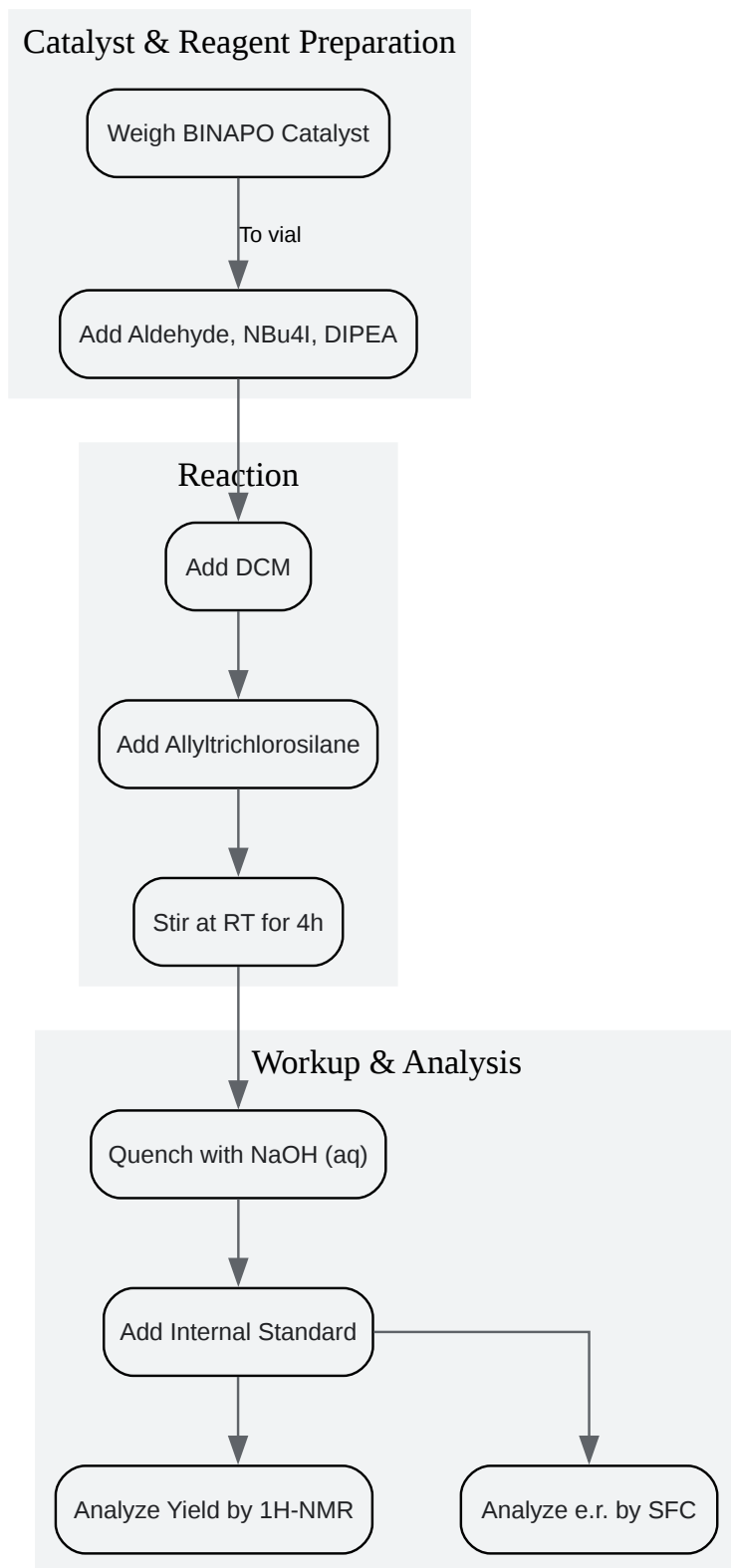
The following table summarizes the results for the asymmetric allylation of various aromatic aldehydes with allyltrichlorosilane, catalyzed by a recyclable heterogeneous **BINAPO**-based catalyst.

Entry	Aldehyde Substrate	Yield (%)	Enantiomeric Ratio (e.r.)
1	Benzaldehyde	78	88:12
2	4-Chlorobenzaldehyde	75	87:13
3	4-Methoxybenzaldehyde	85	89:11
4	4-(Trifluoromethyl)benzaldehyde	65	85:15
5	2-Naphthaldehyde	92	86:14
6	9-Anthracenecarboxaldehyde	95	84:16
7	4-Bromobenzaldehyde	72	88:12

Yields were determined by ^1H -NMR peak integration using 1,3,5-trimethoxybenzene as an internal standard. Enantiomeric ratios were determined by SFC analysis.

Visualizations

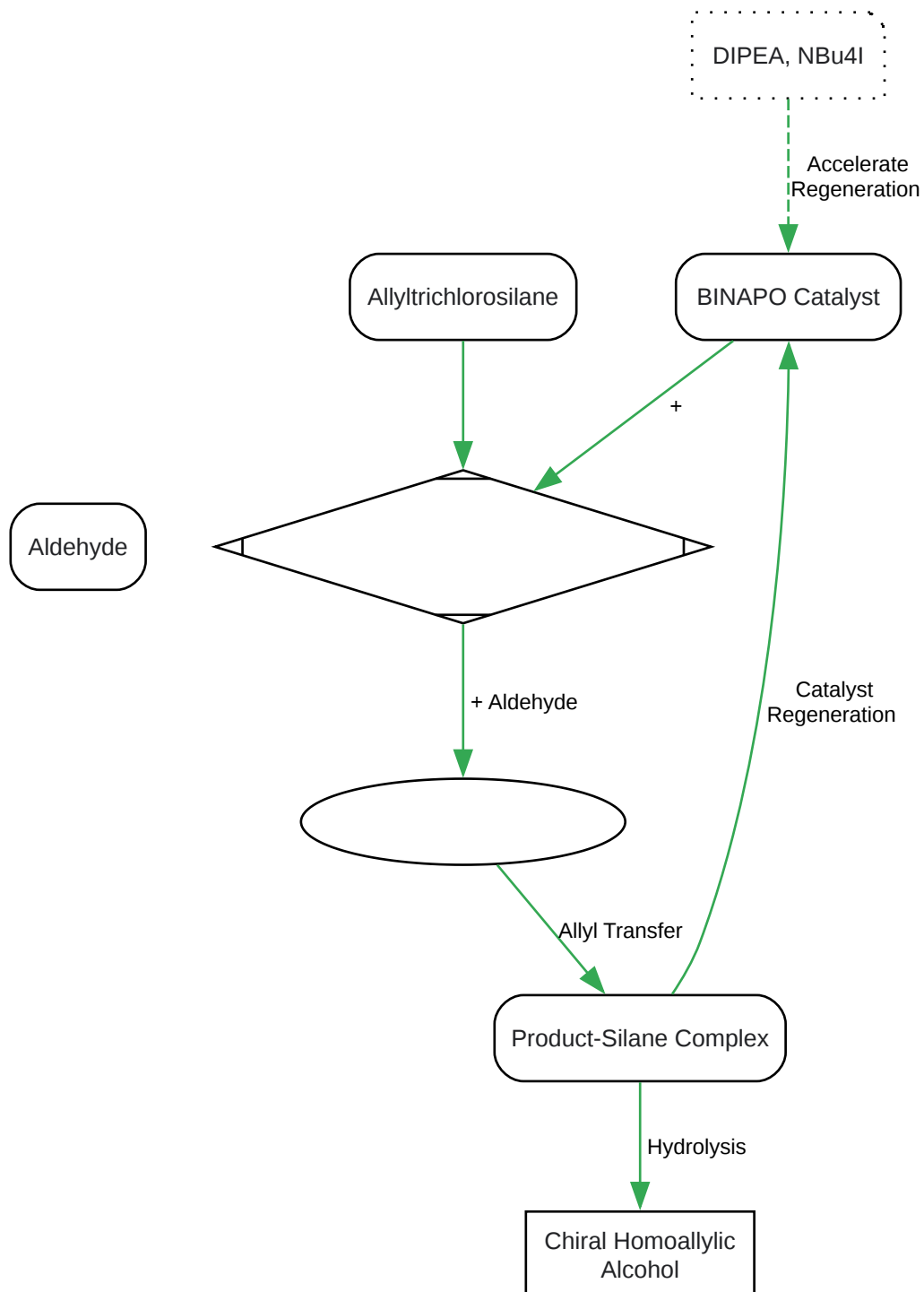
Experimental Workflow



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Caption: Experimental workflow for the **BINAPO**-catalyzed asymmetric allylation.

Proposed Catalytic Cycle



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Caption: Proposed mechanism for the **BINAPO**-catalyzed asymmetric allylation.

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